Broxaterol-d9
Description
Properties
Molecular Formula |
C₉H₆D₉BrN₂O₂ |
|---|---|
Molecular Weight |
272.19 |
Synonyms |
3-Bromo-α-[[(1,1-dimethylethyl)amino]methyl]-5-isoxazolemethanol-d9; Z 1170-d9 |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Labeling of Broxaterol D9
General Principles of Deuterated Compound Synthesis
The synthesis of deuterated compounds, such as Broxaterol-d9, is founded on the principle of isotopic labeling, where one or more hydrogen atoms in a molecule are replaced by their heavier isotope, deuterium (B1214612). This substitution is facilitated by the fact that isotopes of an element are chemically equivalent, sharing identical electronic configurations and reactivity. Current time information in Bangalore, IN. The primary distinction lies in their mass, which can be detected by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. chembk.com
Deuteration can be achieved through two main strategies: incorporating deuterium from a deuterated reagent during the synthesis or by hydrogen-deuterium (H-D) exchange on the final compound or an intermediate. researchgate.netgoogle.com The choice of strategy depends on the target molecule's structure, the desired position of labeling, and the availability of deuterated starting materials. thieme-connect.com A key consideration in deuterated synthesis is the kinetic isotope effect, where the greater mass of deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, potentially slowing down metabolic processes involving the cleavage of that bond. researchgate.net
Precursor Selection and Deuterium Incorporation Methodologies
For the synthesis of this compound, the nine deuterium atoms are incorporated into the tert-butyl group. This necessitates the use of a deuterated precursor for this specific moiety. The most common and direct precursors for introducing a d9-tert-butyl group are deuterated tert-butanol (B103910) ((CD₃)₃COD) or deuterated tert-butylamine (B42293) ((CD₃)₃CNH₂). chembk.comtheclinivex.comchemicalbook.com
The synthesis of these deuterated precursors typically involves multi-step chemical reactions. For instance, fully deuterated tert-butanol can be prepared through a Grignard reaction between deuterium methyl magnesium iodide and deuterated acetone (B3395972) in an anhydrous solvent like tetrahydrofuran, followed by hydrolysis with heavy water (D₂O). google.com Another method involves the catalytic exchange of hydrogen with deuterium in tert-butanol using deuterium oxide in the presence of an acid catalyst. cdnsciencepub.com
Alternatively, tert-butylamine-d9 can be synthesized from tert-butanol-d9 (B1338152) by reacting it with an imine chloride in the presence of a catalyst. chembk.com The selection between these precursors depends on the specific synthetic route chosen for the assembly of the final this compound molecule.
Specific Synthetic Routes for Broxaterol (B1667945) and Adapting for Deuteration
The synthesis of Broxaterol has been described in the scientific literature. A common route involves the use of 3-bromo-5-acetylisoxazole as a key intermediate. google.com This intermediate is prepared by the oxidation of 1-(3-bromo-5-isoxazolyl)ethanol. google.comchemsynthesis.com
A plausible synthetic pathway for Broxaterol, which can be adapted for the d9-variant, is as follows:
Bromination of the Acetyl Group: 3-bromo-5-acetylisoxazole is first brominated at the acetyl group to yield 2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-one.
Reaction with Deuterated tert-Butylamine: The resulting α-bromo ketone is then reacted with tert-butyl-d9-amine (B122112). The amine displaces the bromine atom, forming a Schiff base intermediate.
Reduction of the Ketone and Imine: The intermediate is subsequently reduced to yield this compound. This reduction can be achieved using a suitable reducing agent that will convert the ketone to a hydroxyl group and the imine to an amine.
The crucial adaptation for the synthesis of this compound is the use of tert-butyl-d9-amine in the second step. This ensures the incorporation of the nine deuterium atoms into the final molecule.
| Step | Reactant 1 | Reactant 2 | Product | Purpose in this compound Synthesis |
| 1 | 3-bromo-5-acetylisoxazole | Brominating agent | 2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-one | Formation of the reactive α-bromo ketone intermediate. |
| 2 | 2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-one | tert-Butyl-d9-amine | Schiff base intermediate | Introduction of the d9-labeled tert-butyl group. |
| 3 | Schiff base intermediate | Reducing agent | This compound | Formation of the final deuterated product. |
Purification Techniques for Deuterated Broxaterol
The purification of this compound is essential to remove any unreacted starting materials, by-products, and non-deuterated or partially deuterated species, ensuring high isotopic and chemical purity. Common chromatographic techniques are employed for the purification of β-agonists and their analogs.
Flash Column Chromatography: This technique is often used for the initial purification of the crude product. google.comgoogleapis.com A silica (B1680970) gel stationary phase with a suitable solvent system, such as a mixture of hexanes and ethyl acetate, can effectively separate the target compound from impurities based on polarity. googleapis.com
High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is a powerful tool. Reversed-phase HPLC, using a C18 column with a mobile phase of water and an organic modifier like acetonitrile (B52724) or methanol, is commonly used for the purification of pharmaceutical compounds.
Solid-Phase Extraction (SPE): SPE can be utilized as a clean-up step to remove interfering substances from the sample matrix. researchgate.net
The choice of purification method or a combination thereof depends on the scale of the synthesis and the required purity of the final this compound product.
Spectroscopic and Chromatographic Characterization of Isotopic Purity
The confirmation of the structure and the determination of isotopic purity of this compound are accomplished using a combination of spectroscopic and chromatographic methods.
Mass Spectrometry (MS): MS is a primary tool for confirming the incorporation of deuterium. chembk.com The molecular ion peak of this compound will show a mass increase of nine units compared to its non-deuterated counterpart due to the replacement of nine hydrogen atoms (mass ≈ 1 amu) with nine deuterium atoms (mass ≈ 2 amu). High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for determining the position and extent of deuteration. researchgate.netmdpi.com
¹H NMR: In the ¹H NMR spectrum of this compound, the singlet corresponding to the nine protons of the tert-butyl group in the non-deuterated Broxaterol will be absent or significantly diminished. The integration of the remaining proton signals will be consistent with the rest of the molecular structure.
²H NMR: A ²H NMR spectrum will show a signal corresponding to the deuterium atoms in the tert-butyl group, confirming their presence.
¹³C NMR: The ¹³C NMR spectrum will show the carbon signals of the tert-butyl group coupled to deuterium, resulting in a characteristic multiplet pattern.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This hyphenated technique is widely used for the quantitative analysis of β-agonists in various matrices. chinesechemsoc.org By using this compound as an internal standard, this method allows for accurate quantification of non-deuterated Broxaterol.
| Technique | Expected Result for this compound | Information Provided |
| Mass Spectrometry (MS) | Molecular ion peak shifted by +9 m/z units compared to Broxaterol. | Confirmation of mass and successful incorporation of nine deuterium atoms. |
| ¹H NMR Spectroscopy | Absence of the signal for the tert-butyl protons. | Confirmation of the location of deuteration. |
| ²H NMR Spectroscopy | Presence of a signal corresponding to the deuterium nuclei. | Direct detection of deuterium. |
| ¹³C NMR Spectroscopy | Characteristic multiplet for the tert-butyl carbons due to C-D coupling. | Confirmation of the location of deuteration. |
| LC-MS/MS | A distinct chromatographic peak with a specific mass-to-charge ratio for the deuterated compound. | Separation and sensitive detection for quantification. |
Emerging Techniques in Deuterated Compound Synthesis
The field of deuterated compound synthesis is continually evolving, with a focus on developing more efficient and selective methods, particularly for late-stage deuteration. Late-stage functionalization allows for the introduction of deuterium into a complex molecule at a later step in the synthesis, which is often more efficient than carrying the isotopic label through a multi-step sequence. researchgate.netresearchgate.net
Catalytic Hydrogen Isotope Exchange (HIE): Transition metal catalysts, such as those based on iridium or palladium, are being developed for the direct and selective H-D exchange on C-H bonds. thieme-connect.comacs.orgethz.ch These methods can offer high selectivity for specific positions in a molecule under mild conditions.
Photoredox Catalysis: Visible light-promoted photoredox catalysis has emerged as a powerful tool for various chemical transformations, including deuteration. nih.gov This method can enable the deuteration of C-H bonds under mild and environmentally friendly conditions.
Enzyme-Catalyzed Reactions: Biocatalysis offers a high degree of selectivity for isotopic labeling. Enzymes can be used for stereoselective deuteration, which is particularly valuable for chiral drugs.
These emerging techniques hold the promise of more streamlined and cost-effective syntheses of deuterated compounds like this compound in the future.
Analytical Applications of Broxaterol D9 in Research
Role as an Internal Standard in Quantitative Bioanalysis
An internal standard (IS) is a compound with a known concentration that is added to all samples, including calibration standards and quality controls, before sample processing. scioninstruments.comclearsynth.com Its purpose is to correct for the variability inherent in the analytical procedure, such as inconsistencies in sample extraction, injection volume, and instrument response. scioninstruments.comscispace.com Broxaterol-d9, as a deuterated analogue of the β2-adrenergic receptor agonist Broxaterol (B1667945), is an ideal internal standard for the quantification of its non-labeled counterpart. researchgate.net Deuterated standards are chemically identical to the analyte, ensuring they behave similarly during sample preparation and chromatographic separation. researchgate.netscielo.br However, the mass difference allows them to be distinguished by a mass spectrometer. researchgate.net
Modern bioanalytical methods rely heavily on the sensitivity and selectivity of mass spectrometry. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying drugs and their metabolites in biological fluids. lcms.cznih.gov In a typical LC-MS/MS method for Broxaterol, this compound would be added to the plasma or urine samples at the beginning of the sample preparation process. researchgate.net Both the analyte (Broxaterol) and the internal standard (this compound) would be extracted and then separated chromatographically before detection by the mass spectrometer. The instrument would be set to monitor specific mass transitions for each compound, allowing for their simultaneous measurement.
Gas chromatography-mass spectrometry (GC-MS) is another valuable tool, often used for the analysis of volatile or derivatized compounds. mdpi.com If Broxaterol analysis were to be performed using GC-MS, this compound would serve the same crucial role as an internal standard, compensating for potential variability during derivatization and injection. scispace.com The use of a deuterated internal standard is particularly advantageous in GC-MS to ensure accurate quantification. nih.gov
The development of a robust bioanalytical method is a meticulous process that culminates in a thorough validation to ensure its reliability. nih.gov Method validation demonstrates that an analytical procedure is suitable for its intended purpose by assessing parameters such as accuracy, precision, linearity, selectivity, and stability. researchgate.net
When developing a method for Broxaterol using this compound as an internal standard, the validation process would involve analyzing a series of calibration standards and quality control (QC) samples prepared in the biological matrix of interest (e.g., plasma). researchgate.net The accuracy of the method is determined by comparing the measured concentration to the known concentration, while precision is a measure of the variability of repeated measurements. researchgate.net
The table below illustrates the typical acceptance criteria for a bioanalytical method validation, as would be expected for a Broxaterol assay using this compound.
| Validation Parameter | Acceptance Criteria |
|---|---|
| Linearity (r²) | ≥ 0.99 |
| Intra-day and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day and Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Stability (various conditions) | Analyte concentration within ±15% of nominal |
This table presents typical acceptance criteria for bioanalytical method validation. LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation.
The "matrix effect" is a significant challenge in bioanalysis, where co-eluting endogenous components from the biological sample can enhance or suppress the ionization of the analyte, leading to inaccurate results. thermofisher.com Isotope dilution mass spectrometry (IDMS) is the most effective technique to mitigate matrix effects. thermofisher.com
By using this compound, which has nearly identical physicochemical properties to Broxaterol, any matrix-induced changes in ionization efficiency will affect both the analyte and the internal standard to the same degree. researchgate.net The quantification is based on the ratio of the analyte's peak area to the internal standard's peak area. scispace.com This ratio remains constant even if both signals are suppressed or enhanced, thereby ensuring the accuracy of the measurement. thermofisher.com
Applications in Preclinical Pharmacokinetic and Pharmacodynamic Studies
Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME), and the relationship between its concentration and its therapeutic effect. lcms.czrsc.org Accurate quantification of the drug in biological samples is fundamental to these studies. rsc.org
In a preclinical PK study of Broxaterol, laboratory animals would be administered the drug, and blood samples would be collected at various time points. The concentration of Broxaterol in these plasma samples would be determined using a validated LC-MS/MS method with this compound as the internal standard. nih.gov The resulting concentration-time data are used to calculate key PK parameters.
The following table shows hypothetical pharmacokinetic parameters for Broxaterol that would be determined using data from an assay employing this compound.
| Pharmacokinetic Parameter | Description | Example Value |
|---|---|---|
| Cmax | Maximum observed plasma concentration | 150 ng/mL |
| Tmax | Time to reach Cmax | 1.5 hours |
| AUC(0-t) | Area under the concentration-time curve | 750 ng*h/mL |
| t1/2 | Elimination half-life | 4.2 hours |
This table presents example pharmacokinetic parameters that would be calculated from concentration data obtained using a validated bioanalytical method.
These PK data are then correlated with pharmacodynamic endpoints to establish an exposure-response relationship, which is critical for predicting the optimal dosing regimen in humans.
Utility in Methodologies for Trace Analysis in Complex Biological Matrices
The analysis of trace levels of drugs in complex biological matrices like blood, urine, or hair presents significant analytical challenges. nih.gov The high complexity of these matrices can lead to interferences and low recovery of the analyte. nih.gov Sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are employed to clean up the sample and concentrate the analyte. nih.gov
The use of this compound is highly advantageous in trace analysis. Because the internal standard is added before the extraction process, it can effectively correct for any loss of the analyte during the sample preparation steps. scispace.com This ensures that even at very low concentrations, the quantification remains accurate and reliable. The high selectivity of tandem mass spectrometry, combined with the corrective power of a stable isotope-labeled internal standard, enables the development of robust methods for detecting and quantifying trace amounts of Broxaterol in various biological samples.
Pharmacological Characterization and Mechanistic Studies of Broxaterol Relevant for Broxaterol D9 Research
β-Adrenergic Receptor Interactions and Selectivity Profiling
The therapeutic effects of Broxaterol (B1667945) are mediated through its interaction with β-adrenergic receptors. Profiling its binding affinity and selectivity across different adrenoceptor subtypes is crucial for understanding its specific mechanism of action.
In vitro receptor binding studies have been instrumental in quantifying the affinity of Broxaterol for different β-adrenoceptor subtypes. Studies using rat heart and lung membrane preparations have demonstrated that Broxaterol exhibits a high affinity and selectivity for β2-adrenoceptors. nih.gov The heart membranes are rich in β1-receptors, while lung membranes have a higher proportion of β2-receptors.
In these studies, Broxaterol's binding affinity was determined by its ability to displace the binding of a radiolabeled antagonist, [3H]dihydroalprenolol. The results indicated a significantly higher affinity for the β2-component compared to the β1-component in both lung and heart tissues. nih.gov Specifically, the inhibition constant (Ki), a measure of binding affinity, was substantially lower for β2-sites, indicating stronger binding. nih.gov
| Tissue | Receptor Subtype | Ki (nM) |
|---|---|---|
| Lung | β2 (58% of sites) | 130 |
| β1 (42% of sites) | 4100 | |
| Heart | β2 (19% of sites) | 98 |
| β1 (81% of sites) | 3460 |
These binding studies confirm that Broxaterol is a potent and selective β2-agonist. nih.gov Thermodynamic analysis of the binding data revealed that the interaction of Broxaterol with lung β-receptors (predominantly β2) is associated with a significant decrease in enthalpy, a characteristic that correlates well with its full agonistic properties at these receptors. nih.gov While specific binding studies for Broxaterol at β3-adrenoceptors are not extensively detailed in the provided search results, the focus of its pharmacological profile has been on its high selectivity for β2 over β1 receptors. nih.gov
β-adrenergic receptors, including the β2 subtype that Broxaterol selectively targets, belong to the large family of G protein-coupled receptors (GPCRs). nih.govmdpi.com The activation of these receptors by an agonist like Broxaterol initiates a cascade of intracellular events that constitute the signaling pathway.
Upon binding of Broxaterol to the β2-adrenergic receptor, the receptor undergoes a conformational change. This change facilitates the activation of an associated heterotrimeric G protein, specifically the Gs (stimulatory) protein. youtube.com The activated Gs protein releases its α-subunit (Gαs), which then binds to and activates the enzyme adenylyl cyclase. mdpi.comyoutube.com
Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). mdpi.comekb.eg The subsequent increase in intracellular cAMP levels is a critical step in the signaling cascade. ekb.eg cAMP acts as a second messenger, activating Protein Kinase A (PKA). mdpi.com PKA then phosphorylates various downstream target proteins within the smooth muscle cells of the airways, ultimately leading to muscle relaxation and bronchodilation. nih.gov This GPCR signaling pathway is the fundamental mechanism through which β2-agonists like Broxaterol exert their therapeutic effects in conditions like asthma. nih.gov
Preclinical Pharmacodynamic Evaluation in Experimental Models
The pharmacological activity of Broxaterol has been further elucidated through various preclinical models that assess its functional effects, such as bronchodilation and anti-inflammatory properties.
In vitro studies have consistently confirmed the potent bronchodilatory profile of Broxaterol. nih.gov These experimental models typically involve isolated tracheal or bronchial smooth muscle preparations from animals, which can be induced to contract. The ability of a compound to relax this pre-contracted tissue serves as a measure of its bronchodilatory activity. In such models, Broxaterol has demonstrated marked efficacy in relaxing bronchial smooth muscle. nih.gov Comparative studies have shown that while Broxaterol and the well-known β2-agonist salbutamol (B1663637) have similar potency in vitro, Broxaterol often shows higher effectiveness when administered orally in preclinical settings, suggesting potentially greater bioavailability. nih.gov Further studies in patients with reversible bronchospasm have also supported its significant bronchodilator effects. nih.govnih.gov
Beyond its direct effects on smooth muscle relaxation, Broxaterol has been shown to possess anti-inflammatory properties by inhibiting the release of asthmogenic mediators. nih.gov This is a significant aspect of its mechanism, as inflammation is a key component of airway diseases. ekb.eg
The anti-inflammatory influence of β2-agonists is generally attributed to their ability to bind to β2-receptors present on various inflammatory cells, such as mast cells, leukocytes, and macrophages. ekb.eg Activation of these receptors leads to the same Gs-protein-mediated increase in intracellular cAMP. ekb.eg This elevation in cAMP can act as a direct inhibitor for enzymes like phospholipase A2, which is crucial for the biosynthesis of eicosanoids, including prostaglandins (B1171923) and leukotrienes—potent inflammatory mediators. ekb.eg
Structure-Activity Relationship (SAR) Considerations and the Impact of Deuteration
The chemical structure of Broxaterol is key to its pharmacological activity. A series of 1-(3-substituted-5-isoxazolyl)-2-alkylaminoethanol derivatives were synthesized to explore the replacement of the catechol moiety found in traditional beta-adrenergic compounds. nih.gov Within this series, Broxaterol, or 1-(3-bromo-5-isoxazolyl)-2-tert-butyl aminoethanol hydrochloride, was identified as the most potent and selective β2-agonist. nih.gov Key structural features for β-agonist activity include the β-phenylethylamine backbone. pharmacy180.com The N-tertiary butyl group on the ethylamine (B1201723) side chain is known to enhance β2 selectivity. pharmacy180.com The replacement of the catechol ring with a 3-bromo-5-isoxazolyl ring is a distinguishing feature of Broxaterol, contributing to its unique pharmacological properties. nih.gov
The development of Broxaterol-d9 involves the strategic replacement of one or more hydrogen atoms in the Broxaterol molecule with their heavier isotope, deuterium (B1214612). This process, known as deuteration, is a medicinal chemistry strategy that can improve the pharmacokinetic profile of a drug without altering its fundamental pharmacology. researchgate.netnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.gov Since the breaking of C-H bonds is often a rate-limiting step in drug metabolism by enzymes, replacing hydrogen with deuterium at a metabolically vulnerable site can slow down this process. nih.govnih.gov
This phenomenon, known as the kinetic isotope effect, can lead to several potential benefits:
Improved Metabolic Stability: Reduced rate of metabolism can increase the drug's half-life. researchgate.net
Enhanced Exposure: A longer half-life may lead to a greater area under the curve (AUC) and higher maximum concentration (Cmax). nih.gov
Reduced Metabolite-Mediated Toxicity: If a metabolite is responsible for adverse effects, slowing its formation could improve the drug's safety profile. researchgate.net
Therefore, the pharmacological characterization of Broxaterol serves as the direct basis for this compound. The deuterated compound is expected to interact with β2-adrenergic receptors and activate GPCR signaling in the same manner as its non-deuterated counterpart. However, its pharmacodynamic profile may be altered due to improved metabolic stability, potentially leading to a longer duration of action or a modified therapeutic profile. nih.gov
Comparative Pharmacological Analyses with Analogous β-Agonists in Preclinical Contexts
The preclinical pharmacological profile of broxaterol, a potent and selective β2-adrenoceptor agonist, has been characterized through a variety of in vitro studies. nih.gov These investigations are crucial for understanding its mechanism of action and therapeutic potential, which is relevant for the research and development of its deuterated analog, this compound. The primary focus of these preclinical evaluations has been to determine its binding affinity and selectivity for β-adrenoceptor subtypes and to compare its potency with other well-known β-agonists.
Detailed research into the binding characteristics of broxaterol to β1- and β2-adrenoceptors was conducted using rat heart and lung membrane preparations. nih.gov The heart tissue predominantly expresses β1-adrenoceptors, while the lung tissue has a higher density of β2-adrenoceptors. These studies revealed that broxaterol exhibits a high affinity and selectivity for the β2-adrenoceptors. nih.gov
In rat lung membranes, which consist of approximately 58% β2-adrenoceptor sites, broxaterol demonstrated a high binding affinity with a Ki (inhibitory constant) of 130 nM for the β2-component. nih.gov Conversely, its affinity for the β1-component in the same tissue was significantly lower, with a Ki of 4100 nM. nih.gov This indicates a strong preferential binding to the β2-adrenoceptor.
Similarly, in rat heart membranes, where β2-sites constitute about 19% of the β-adrenoceptors, broxaterol showed a high affinity for these receptors with a Ki of 98 nM. nih.gov Its affinity for the more abundant β1-adrenoceptors in the heart was substantially weaker, with a Ki of 3460 nM. nih.gov The selectivity of broxaterol for β2-adrenoceptors over β1-adrenoceptors is a key characteristic for its intended therapeutic effect as a bronchodilator, as activation of β2-receptors in the airways leads to smooth muscle relaxation, while stimulation of β1-receptors in the heart can lead to undesired cardiovascular effects.
| Tissue | Receptor Subtype | Percentage of Receptor Subtype in Tissue | Ki (nM) |
|---|---|---|---|
| Lung Membranes | β2-Adrenoceptor | 58% | 130 |
| β1-Adrenoceptor | 42% | 4100 | |
| Heart Membranes | β2-Adrenoceptor | 19% | 98 |
| β1-Adrenoceptor | 81% | 3460 |
In terms of functional potency, preclinical studies have demonstrated that the in vitro potency of broxaterol is comparable to that of salbutamol, a widely used short-acting β2-agonist. nih.gov While direct preclinical comparative studies of broxaterol with other long-acting β-agonists like formoterol (B127741) and salmeterol (B1361061) are not extensively available, the pharmacological profiles of these agents have been compared in various preclinical models, providing a basis for indirect comparison.
For instance, in studies using isolated guinea pig trachea, a standard preclinical model for assessing bronchodilator activity, the rank order of potency for several β2-agonists has been established. Formoterol is consistently shown to be the most potent, followed by salbutamol and then salmeterol. These studies also highlight differences in their intrinsic efficacy, with formoterol and salbutamol generally acting as full agonists, while salmeterol is often characterized as a partial agonist.
Metabolic Pathways and Preclinical Pharmacokinetics of Broxaterol D9
In Vitro Metabolic Stability Assessment
The initial step in characterizing the metabolism of a novel compound like Broxaterol-d9 involves in vitro assays to predict its metabolic stability. These experiments are fundamental to understanding how the compound will be processed by the liver, the primary site of drug metabolism.
Hepatocyte and Liver Microsome Incubation Studies across Species
To predict in vivo clearance, in vitro metabolic stability assays are typically performed using liver microsomes or hepatocytes from various species, including humans, rats, mice, and monkeys. These systems contain the primary enzymes responsible for drug metabolism. Incubating this compound with these biological matrices would allow researchers to measure the rate of its disappearance over time, providing a first look at its metabolic lability.
Determination of Intrinsic Clearance (CLint) and Half-Life (t1/2)
From the data gathered in incubation studies, two key parameters are calculated: intrinsic clearance (CLint) and in vitro half-life (t1/2). CLint represents the inherent ability of the liver to metabolize a drug, while t1/2 is the time it takes for half of the compound to be eliminated from the in vitro system. These values are crucial for predicting the in vivo hepatic clearance and the potential duration of the drug's action in the body. Without experimental data, the CLint and t1/2 for this compound remain unknown.
Elucidation of Cytochrome P450 (CYP) Isoform Contributions and Other Metabolic Enzymes
The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the metabolism of many drugs. Identifying which specific CYP isoforms (e.g., CYP3A4, CYP2D6) are responsible for metabolizing this compound is critical for predicting potential drug-drug interactions. This is typically achieved by using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in liver microsome incubations. Other non-CYP enzymes, such as flavin-containing monooxygenases (FMOs) or UDP-glucuronosyltransferases (UGTs), may also play a role and would be investigated in comprehensive preclinical studies.
Metabolite Identification and Profiling in Preclinical Models
Following the assessment of metabolic stability, the next step is to identify the chemical structures of the metabolites formed. This process, known as metabolite profiling, is essential as metabolites can be pharmacologically active, inactive, or even toxic. In preclinical animal models, samples of plasma, urine, and feces would be collected after administration of this compound and analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent drug and its metabolites. No such data is currently available for this compound.
Deuterium (B1214612) Isotope Effects on Metabolic Stability and Pathway Shifting (Kinetic Isotope Effect, KIE)
The introduction of deuterium at specific positions in a molecule, as in this compound, can alter its metabolic rate. This phenomenon is known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and if the cleavage of this bond is the rate-limiting step in a metabolic reaction, the deuterated compound will be metabolized more slowly. This can lead to a longer half-life and potentially altered metabolic pathways, known as metabolic switching. The magnitude of the KIE for this compound and its effect on metabolic pathway shifting would require dedicated experimental investigation.
Investigation of Excretion Pathways in Preclinical Species
Understanding how a drug and its metabolites are eliminated from the body is a critical component of its pharmacokinetic profile. Excretion studies in preclinical species involve administering the compound and then collecting and analyzing urine and feces over a period of time to determine the primary routes and rates of excretion. This information helps to assess the potential for drug accumulation and to understand the roles of renal and biliary clearance. As with other pharmacokinetic parameters, specific data on the excretion pathways of this compound in preclinical species have not been publicly reported.
Advanced Research Methodologies Utilizing Broxaterol D9
Applications in Proteomics and Lipidomics for Biochemical Pathway Elucidation
Stable isotope-labeled compounds like Broxaterol-d9 are valuable tools in proteomics and lipidomics. In these fields, they are typically used as internal standards to ensure the accuracy and precision of mass spectrometry-based quantification of endogenous molecules. While no specific studies involving this compound in proteomics or lipidomics for biochemical pathway elucidation have been identified, its utility can be hypothesized.
If Broxaterol (B1667945) were found to interact with specific proteins or influence lipid metabolism, this compound could be used to accurately measure changes in the levels of these biomolecules in response to the non-labeled drug. This would aid in understanding the drug's mechanism of action and its effects on various biochemical pathways.
In Vitro and Ex Vivo Tissue Models for Mechanistic Investigations
In vitro (cell-based) and ex vivo (tissue-based) models are crucial for investigating the mechanisms of drug action. In such studies, this compound would serve as an indispensable tool for the accurate quantification of Broxaterol concentrations within these experimental systems. This allows researchers to establish a clear relationship between the applied drug concentration and the observed biological effects.
For instance, if studying the effect of Broxaterol on smooth muscle relaxation in an ex vivo tracheal tissue model, this compound would be added to the tissue homogenates to accurately determine the concentration of Broxaterol that elicits a specific response.
Integration with Computational Modeling and Molecular Dynamics Simulations
Computational modeling and molecular dynamics simulations are powerful tools for understanding drug-receptor interactions at a molecular level. While these are primarily theoretical approaches, experimental data is crucial for validating the computational models.
Data on the binding affinity and kinetics of Broxaterol, obtained from experiments where this compound was used for precise quantification, could be used to refine and validate molecular dynamics simulations of Broxaterol interacting with its target receptor, such as the beta-2 adrenergic receptor. No public records of such integrated studies involving this compound are available.
Development of Robust Bioanalytical Methods for Complex Biological Matrices
The primary and most direct application of this compound is in the development and validation of robust bioanalytical methods for the quantification of Broxaterol in complex biological matrices such as plasma, urine, and tissue homogenates. The development of such methods is a critical component of preclinical and clinical drug development.
The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). This is because it compensates for variability in sample preparation and matrix effects, which can significantly impact the accuracy of the results.
A typical workflow for the development of a bioanalytical method using this compound would involve:
Optimization of Chromatographic Conditions: Developing a liquid chromatography method that effectively separates Broxaterol from other components in the biological matrix.
Mass Spectrometry Parameter Optimization: Tuning the mass spectrometer to specifically and sensitively detect both Broxaterol and this compound.
Method Validation: A rigorous process to demonstrate the method's accuracy, precision, selectivity, sensitivity, and stability according to regulatory guidelines.
The table below illustrates the typical parameters that would be assessed during the validation of a bioanalytical method for Broxaterol using this compound.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of the nominal value |
| Precision | The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of Variation (CV) ≤ 15% |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte and internal standard |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. | CV ≤ 20% and accuracy within ±20% |
| Matrix Effect | The alteration of the analytical signal due to the co-eluting components of the biological matrix. | The CV of the IS-normalized matrix factor should be ≤ 15% |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals. | Analyte concentration within ±15% of the baseline concentration |
Future Directions and Translational Research Potential
Advancements in Deuterated Analog Design for Enhanced Pharmacological Profiles
The strategic replacement of hydrogen atoms with deuterium (B1214612) in a drug molecule, a process known as deuteration, can significantly alter its metabolic fate, a phenomenon primarily driven by the kinetic isotope effect. This effect can lead to a more favorable pharmacokinetic profile, including reduced metabolism and prolonged half-life, which in turn may enhance therapeutic efficacy and patient compliance.
For a compound like Broxaterol (B1667945), a β2-adrenergic agonist, deuteration to Broxaterol-d9 could theoretically offer several advantages. The parent compound, Broxaterol, is recognized for its efficacy as a bronchodilator. pharmaffiliates.comnih.gov By selectively deuterating metabolically vulnerable sites on the Broxaterol molecule, the formation of inactive or less active metabolites could be slowed. This could lead to a more sustained therapeutic effect from a single dose, potentially reducing the frequency of administration for patients with respiratory conditions such as asthma.
Future research in this area will likely focus on identifying the optimal positions for deuteration within the Broxaterol structure to maximize this metabolic stability without compromising its affinity for the β2-adrenergic receptor. Advanced computational modeling and in vitro metabolic studies will be instrumental in predicting the impact of deuterium substitution on the drug's interaction with metabolic enzymes, primarily the cytochrome P450 system.
Table 1: Potential Pharmacokinetic Advantages of Deuterated Analogs
| Parameter | Potential Effect of Deuteration | Rationale |
| Metabolic Stability | Increased | Stronger Carbon-Deuterium bond slows enzymatic cleavage. |
| Half-life (t½) | Extended | Reduced rate of metabolism leads to longer circulation time. |
| Bioavailability | Potentially Increased | Decreased first-pass metabolism can lead to higher systemic exposure. |
| Therapeutic Duration | Prolonged | Sustained plasma concentrations of the active drug. |
This table presents theoretical advantages based on the established principles of deuterated drug design.
Integration with Systems Biology Approaches for Comprehensive Understanding
Systems biology, which employs computational and mathematical modeling to understand complex biological systems, offers a powerful lens through which to investigate the full impact of this compound. Beyond simple pharmacokinetic enhancements, a systems-level approach can elucidate the broader effects of this deuterated compound on the intricate network of pathways involved in respiratory diseases.
By integrating genomic, proteomic, and metabolomic data from preclinical models treated with this compound, researchers can construct detailed network models of its mechanism of action. This could reveal not only its primary effects on the β2-adrenergic signaling pathway but also any off-target effects or influences on downstream inflammatory and immune response pathways that are critical in conditions like asthma.
Such an approach could lead to the identification of novel biomarkers to predict patient response to this compound, paving the way for personalized medicine in respiratory care. Furthermore, systems biology models can help in understanding the potential for drug-drug interactions and in identifying patient populations that are most likely to benefit from this therapeutic strategy.
Contribution to Preclinical Drug Discovery and Development Paradigms
The development of this compound can serve as a valuable case study in modern preclinical drug discovery. The journey from the parent compound, Broxaterol, to its deuterated analog exemplifies a strategy of "deuterium switching," where an existing drug is improved through isotopic substitution. This approach can potentially streamline the drug development process, as the pharmacology and safety profile of the parent compound are already well-understood.
In the preclinical setting, comparative studies between Broxaterol and this compound will be crucial. These studies will need to go beyond standard pharmacokinetic comparisons to include detailed in vitro and in vivo models of respiratory disease. High-content screening and advanced imaging techniques can provide a granular view of the cellular and tissue-level responses to this compound, offering insights into its efficacy in reducing bronchoconstriction and inflammation.
The data generated from these preclinical investigations will be instrumental in designing robust clinical trials and will contribute to a growing body of knowledge on the application of deuteration in drug development. The successful translation of this compound from a laboratory concept to a clinical candidate would underscore the potential of this strategy to deliver improved therapies for patients with respiratory disorders.
Q & A
Basic Research Questions
Q. How to formulate a scientifically rigorous research question for studying Broxaterol-d9’s pharmacokinetic properties?
- Methodological Answer : Begin by identifying gaps in existing literature (e.g., metabolic pathways, receptor interactions). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with broader scientific goals. For example:
- Feasibility: Assess availability of isotopic labeling (deuterium-d9) for tracer studies .
- Novelty: Compare this compound’s stability to non-deuterated analogs using mass spectrometry .
Q. What experimental designs are optimal for validating this compound’s isotopic purity in analytical chemistry?
- Methodology :
- Use nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm deuterium incorporation .
- Cross-validate results with isotopic dilution assays to minimize batch variability .
- Data Analysis : Employ statistical models (e.g., ANOVA) to compare isotopic purity across synthesis batches, ensuring reproducibility .
Advanced Research Questions
Q. How to resolve contradictions in published data on this compound’s metabolic stability across species?
- Methodology :
- Conduct comparative interspecies studies (e.g., human vs. rodent hepatocytes) under standardized conditions .
- Perform meta-analysis of existing datasets to identify confounding variables (e.g., incubation time, enzyme activity) .
Q. What interdisciplinary approaches enhance mechanistic understanding of this compound’s receptor binding kinetics?
- Methodology :
- Combine surface plasmon resonance (SPR) for real-time binding data with molecular dynamics simulations to model deuterium’s steric effects .
- Validate findings using cryo-electron microscopy (cryo-EM) to visualize structural interactions .
- Data Integration : Use Bayesian inference to reconcile kinetic data from disparate techniques (e.g., SPR vs. isothermal titration calorimetry) .
Methodological and Ethical Considerations
Q. How to ensure ethical compliance when using this compound in preclinical studies?
- Guidelines :
- Obtain Institutional Animal Care and Use Committee (IACUC) approval, detailing deuterated compound handling and waste disposal .
- Document isotope-specific risks (e.g., environmental persistence of deuterium) in safety protocols .
Q. What strategies mitigate bias in interpreting this compound’s dose-response relationships?
- Methodology :
- Implement blinded analysis during data collection and processing .
- Use standardized reference materials (e.g., NIST-traceable deuterated standards) to calibrate instruments .
Data Presentation and Peer Review
Q. How to present conflicting isotopic tracer data for this compound in a manuscript?
- Best Practices :
- Use supplementary tables to list raw data, ensuring transparency .
- Discuss limitations (e.g., signal-to-noise ratios in HRMS) in the “Discussion” section .
Q. What peer-review pitfalls should be avoided when publishing this compound research?
- Recommendations :
- Avoid peripheral data (e.g., unrelated pharmacokinetic parameters) that dilute the focus .
- Justify all methodological changes between manuscript revisions to address reviewer critiques .
Tables: Key Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
